1-[1-(benzenesulfonyl)cyclopentyl]methanamine
Overview
Description
1-(1-(Benzenesulfonyl)cyclopentyl)methanamine (BSCPM) is a novel and important compound that has been studied in recent years for its potential applications in various areas of scientific research. BSCPM is an amine derivative of benzenesulfonyl cyclopentane, and it is synthesized from the reaction of 1-chlorobenzene and 1-cyclopentanethiol. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
1-[1-(benzenesulfonyl)cyclopentyl]methanamine has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In physiology, this compound has been used to study the effects of drugs on the human body, such as their effects on blood pressure, heart rate, and respiration. In pharmacology, this compound has been used to study the effects of drugs on the body, such as their ability to bind to receptors and activate pathways.
Mechanism of Action
The mechanism of action of 1-[1-(benzenesulfonyl)cyclopentyl]methanamine is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then leads to changes in their structure and function. This compound may also bind to certain receptors and activate pathways, leading to physiological changes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In biochemical studies, this compound has been shown to interact with certain proteins and enzymes, leading to changes in their structure and function. In physiological studies, this compound has been shown to affect certain processes, such as blood pressure, heart rate, and respiration.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[1-(benzenesulfonyl)cyclopentyl]methanamine in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with certain proteins and enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity and its short half-life.
Future Directions
The potential future directions for 1-[1-(benzenesulfonyl)cyclopentyl]methanamine research include further studies into its biochemical and physiological effects, its potential applications in drug design, and its potential use as a therapeutic agent. Additionally, further research into its mechanism of action and its potential toxicity is needed. Additionally, further research into its potential applications in the fields of biotechnology and nanotechnology is warranted. Finally, further research into its potential use as a diagnostic tool is needed.
properties
IUPAC Name |
[1-(benzenesulfonyl)cyclopentyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVCFAGQAUYLOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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